![molecular formula C17H12F2N2O2S B11556065 (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)

(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (5Z)-5-(2-Fluorbenzyliden)-3-{[(3-Fluorphenyl)amino]methyl}-1,3-thiazolidin-2,4-dion ist ein synthetisches organisches Molekül, das zur Klasse der Thiazolidindione gehört. Diese Klasse von Verbindungen ist bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender, antidiabetischer und krebshemmender Eigenschaften. Die einzigartige Struktur dieser Verbindung, die fluorierte aromatische Ringe und einen Thiazolidindion-Kern aufweist, trägt zu ihren besonderen chemischen und biologischen Eigenschaften bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

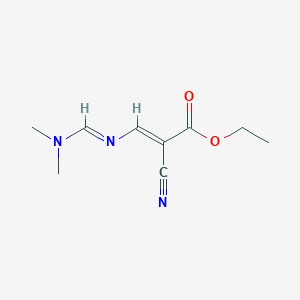

Die Synthese von (5Z)-5-(2-Fluorbenzyliden)-3-{[(3-Fluorphenyl)amino]methyl}-1,3-thiazolidin-2,4-dion umfasst in der Regel einen mehrstufigen Prozess:

-

Bildung des Thiazolidindion-Kerns: : Der Thiazolidindion-Kern kann durch die Reaktion von Thioharnstoff mit Chloressigsäure unter basischen Bedingungen zu 2-Thioxo-4-thiazolidinon synthetisiert werden. Dieses Zwischenprodukt wird dann zu 2,4-Thiazolidindion oxidiert.

-

Benzylidenbildung: : Die 2-Fluorbenzyliden-Einheit wird über eine Knoevenagel-Kondensationsreaktion zwischen 2-Fluorbenzaldehyd und dem Thiazolidindion-Kern in Gegenwart einer Base wie Piperidin eingeführt.

-

Aminomethylierung: : Der letzte Schritt umfasst die Reaktion des Zwischenprodukts mit 3-Fluoranilin und Formaldehyd unter sauren Bedingungen, um das gewünschte Produkt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidindion-Kern, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Reduktion der Benzyliden-Doppelbindung kann das entsprechende gesättigte Derivat ergeben.

Substitution: Die Fluoratome an den aromatischen Ringen können an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) kann eingesetzt werden.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Gesättigte Derivate der Benzyliden-Einheit.

Substitution: Substituierte Derivate mit Nukleophilen, die die Fluoratome ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund des Vorhandenseins sowohl elektronenziehender Fluoratome als auch des elektronenreichen Thiazolidindion-Kerns für ihre einzigartige Reaktivität untersucht. Sie dient als Modellverbindung für die Untersuchung der Auswirkungen der Fluorierung auf die chemische Reaktivität und Stabilität.

Biologie

Biologisch zeigt (5Z)-5-(2-Fluorbenzyliden)-3-{[(3-Fluorphenyl)amino]methyl}-1,3-thiazolidin-2,4-dion potenzielle entzündungshemmende und krebshemmende Aktivitäten. Sie wird auf ihre Fähigkeit untersucht, Schlüsselenzyme und Signalwege zu hemmen, die an Entzündungen und Krebs progression beteiligt sind.

Medizin

In der Medizin wird diese Verbindung auf ihr Potenzial als therapeutisches Mittel untersucht. Ihre Struktur-Wirkungsbeziehungsstudien (SAR) helfen bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.

Industrie

Industriell kann die Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden. Ihre einzigartigen Eigenschaften machen sie wertvoll für die Entwicklung neuer Materialien und Arzneimittel.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-(2-Fluorbenzyliden)-3-{[(3-Fluorphenyl)amino]methyl}-1,3-thiazolidin-2,4-dion umfasst die Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Thiazolidindion-Kern bindet bekanntermaßen an Peroxisomenproliferator-aktivierte Rezeptoren (PPARs) und moduliert die Genexpression, die am Glukose- und Lipidstoffwechsel beteiligt ist. Die fluorierten aromatischen Ringe verbessern die Bindungsaffinität und -spezifität und tragen zur biologischen Aktivität der Verbindung bei.

Wirkmechanismus

The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression involved in glucose and lipid metabolism. The fluorinated aromatic rings enhance binding affinity and specificity, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rosiglitazon: Ein weiteres Thiazolidindion, das als Antidiabetikum eingesetzt wird.

Pioglitazon: Ein Thiazolidindion mit ähnlichen antidiabetischen Eigenschaften.

Troglitazon: Ein älteres Thiazolidindion mit entzündungshemmenden und antidiabetischen Wirkungen.

Einzigartigkeit

Im Vergleich zu diesen ähnlichen Verbindungen ist (5Z)-5-(2-Fluorbenzyliden)-3-{[(3-Fluorphenyl)amino]methyl}-1,3-thiazolidin-2,4-dion aufgrund des Vorhandenseins von Fluoratomen an beiden aromatischen Ringen einzigartig. Diese Fluorierung kann die metabolische Stabilität, Bioverfügbarkeit und Bindungsaffinität der Verbindung zu molekularen Zielstrukturen verbessern, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C17H12F2N2O2S |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

(5Z)-3-[(3-fluoroanilino)methyl]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C17H12F2N2O2S/c18-12-5-3-6-13(9-12)20-10-21-16(22)15(24-17(21)23)8-11-4-1-2-7-14(11)19/h1-9,20H,10H2/b15-8- |

InChI-Schlüssel |

FQXFOUHFJPNCPM-NVNXTCNLSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)

![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)

![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11555999.png)

![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)

![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)

![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)

![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)

![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11556055.png)

![2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)

![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)